molecular formula C26H52O2 B7823464 2-Ethylhexyl stearate CAS No. 91031-48-0

2-Ethylhexyl stearate

Cat. No.: B7823464
CAS No.: 91031-48-0
M. Wt: 396.7 g/mol
InChI Key: OPJWPPVYCOPDCM-UHFFFAOYSA-N
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Description

2-Ethylhexyl stearate is an ester derived from the reaction between stearic acid and 2-ethylhexanol. It is a clear, colorless liquid with a faint odor and low viscosity. The chemical formula of this compound is C26H52O2, and it has a molecular weight of 396.69 g/mol . This compound is widely used in the cosmetic industry as an emollient and solvent due to its ability to soften and smooth the skin and hair .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl stearate is synthesized through the esterification of stearic acid with 2-ethylhexanol. The reaction typically involves heating the mixture of stearic acid and 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the ester product. The reaction mixture is then purified by distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts and ultrasound-assisted techniques to enhance the reaction efficiency and reduce the reaction time . For example, the esterification of stearic acid with 2-ethylhexanol can be catalyzed by immobilized enzymes such as Fermase CALB 10000 in the presence of ultrasound treatment. This method achieves high conversion rates and minimizes the reaction time compared to traditional mechanical stirring methods .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and 2-ethylhexanol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Acid or base catalysts, water, elevated temperatures.

    Transesterification: Alcohols, acid or base catalysts, moderate temperatures.

Major Products Formed

    Hydrolysis: Stearic acid and 2-ethylhexanol.

    Transesterification: New esters and alcohols depending on the reactants used.

Properties

IUPAC Name

2-ethylhexyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJWPPVYCOPDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047178
Record name 2-Ethylhexyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Octadecanoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

22047-49-0
Record name 2-Ethylhexyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22047-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl octadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671
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Record name ETHYLHEXYL STEARATE
Source FDA Global Substance Registration System (GSRS)
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